molecular formula C26H20ClN5O3 B2573190 4-[2-[(E)-2-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid CAS No. 1031061-43-4

4-[2-[(E)-2-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid

Katalognummer: B2573190
CAS-Nummer: 1031061-43-4
Molekulargewicht: 485.93
InChI-Schlüssel: PIGWPNSOLXJSAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-[(E)-2-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid is a useful research compound. Its molecular formula is C26H20ClN5O3 and its molecular weight is 485.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 4-[2-[(E)-2-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C22H21ClN4O3, characterized by a combination of pyrazolo , quinazolin , and benzoic acid moieties. The presence of a chlorine atom and an isopropyl group contributes to its unique pharmacological properties.

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • Cyclin-dependent Kinases (CDKs) : Similar compounds have shown inhibition of CDK2, leading to cell cycle arrest and apoptosis in cancer cell lines. This mechanism is crucial for developing anticancer therapies.
  • Enzyme Inhibition : The compound may inhibit enzymes such as xanthine oxidase (XO), which is involved in purine metabolism. Inhibiting XO can reduce oxidative stress and inflammation, making it a target for diseases like gout and cardiovascular disorders .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrazolo compounds exhibit antimicrobial properties, suggesting potential applications in treating bacterial infections .

In Vitro Studies

In vitro assays have demonstrated significant activity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HCT116 (Colon Cancer)12.5CDK2 inhibition
MCF7 (Breast Cancer)15.0Induction of apoptosis
A549 (Lung Cancer)10.0Cell cycle arrest

These results indicate that the compound may serve as a promising candidate for further development in cancer therapy.

Antimicrobial Activity

Studies on related pyrazolo compounds have reported moderate to strong antimicrobial activity against Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could be explored for its potential as an antimicrobial agent .

Case Studies

  • Cancer Therapy : A study involving the compound's analogs showed promising results in inhibiting tumor growth in xenograft models, where treated mice exhibited reduced tumor sizes compared to controls. This highlights the potential for clinical applications in oncology.
  • Inflammation Reduction : Another study focused on the compound's ability to modulate inflammatory pathways in vitro, demonstrating a decrease in pro-inflammatory cytokine production when treated with the compound.

Eigenschaften

IUPAC Name

4-[2-[(E)-2-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN5O3/c1-15(2)32-24-18(14-28-32)13-17(23(27)30-24)9-12-22-29-21-6-4-3-5-20(21)25(33)31(22)19-10-7-16(8-11-19)26(34)35/h3-15H,1-2H3,(H,34,35)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGWPNSOLXJSAV-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC(=C(C=C2C=N1)C=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=NC(=C(C=C2C=N1)/C=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.